1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride
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Overview
Description
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride typically involves the condensation of indole derivatives with appropriate amines and alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-indol-2-one derivatives: Known for their anti-inflammatory and anticancer activities.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride stands out due to its unique structure, which imparts specific biological activities not commonly found in other indole derivatives.
Properties
CAS No. |
37126-52-6 |
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Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
diethyl-[2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-4-22(18-12-8-7-9-13-18)19-14-10-11-15-20(19)24(21(22)25)17-16-23(5-2)6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
InChI Key |
WANZSLLOWNXVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](CC)CC)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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